5-Amino-1-(2-cyanoethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile
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Overview
Description
5-amino-1-(2-cyanoethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile is a member of naphthalenes.
Scientific Research Applications
Synthesis of Polyfunctionally Substituted Pyrazolonaphthyridine Derivatives
5-Amino-1-(2-cyanoethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile has been utilized in the synthesis of various pyrazolonaphthyridines and pentaazanaphthalenes. These compounds have been produced by adding to either the cyano or amino group of the precursor, followed by cyclization, demonstrating the compound's versatility in synthesizing complex chemical structures (Aly, 2006).
Structural Analysis of Pyrazole Derivatives
Structural analysis of similar pyrazole derivatives has been conducted to understand their molecular geometry and interactions. For example, the study of 5-amino-1-phenyl-4-pyrazolecarbonitrile revealed insights into the planarity of phenyl and pyrazole rings and their intermolecular hydrogen bonding (Zukerman-Schpector et al., 1994).
Development of Fused Imidazo[4,5-b]pyridines
Another application includes the reaction of 5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile and other compounds to develop fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridines. This process illustrates the compound's utility in forming highly functionalized chemical structures (Al-duaij et al., 2016).
Synthesis of Fused 2-Aminopyrans and Pyranopyrimidones
The compound is also involved in the synthesis of pyrano-fused heterocycles, which are significant in various high-technology applications like liquid crystal display devices and photochromic materials. These derivatives are notable for their strong fluorescence and biological properties (Patil et al., 2013).
Eco-Friendly Synthesis Methods
In eco-friendly synthesis, the compound has been used in multicomponent cyclocondensations, highlighting its role in developing environmentally friendly chemical processes. This approach emphasizes the compound's adaptability in green chemistry applications (Kiyani & Bamdad, 2018).
Pharmacological Analysis of Derivatives
Although pharmacological aspects are excluded from this discussion, it's notable that derivatives of similar compounds have been synthesized and analyzed for their pharmacological properties, underscoring the potential medical relevance of these chemical structures (Silva et al., 2011).
Properties
Molecular Formula |
C18H15N5 |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5-amino-1-(2-cyanoethyl)-3-(naphthalen-1-ylmethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C18H15N5/c19-9-4-10-23-18(21)16(12-20)17(22-23)11-14-7-3-6-13-5-1-2-8-15(13)14/h1-3,5-8H,4,10-11,21H2 |
InChI Key |
GIJOLWKRVUVZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NN(C(=C3C#N)N)CCC#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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